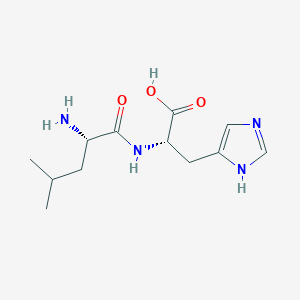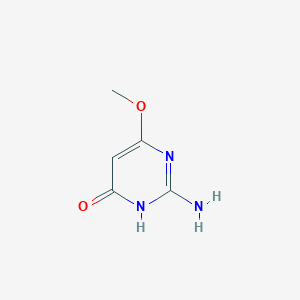![molecular formula C9H12N2O B1596739 N-[3-(aminometil)fenil]acetamida CAS No. 96783-68-5](/img/structure/B1596739.png)
N-[3-(aminometil)fenil]acetamida
Descripción general
Descripción
N-[3-(aminomethyl)phenyl]acetamide is an organic compound with the molecular formula C9H12N2O It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an aminomethyl group
Aplicaciones Científicas De Investigación
N-[3-(aminomethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and polymers.
Mecanismo De Acción
Target of Action
N-[3-(aminomethyl)phenyl]acetamide, also known as 3-Acetamidobenzylamine, primarily targets Nitric oxide synthases . These enzymes are involved in the production of nitric oxide, a key biological messenger that plays a vital role in vascular regulation, immune response, and neurotransmission .
Mode of Action
It is known to interact with its targets, the nitric oxide synthases
Biochemical Pathways
Given its interaction with nitric oxide synthases, it may influence the nitric oxide synthesis pathway . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
Given its interaction with Nitric oxide synthases, it may influence the production of nitric oxide . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-[3-(aminomethyl)phenyl]acetamide can be synthesized through several methods. One common approach involves the acylation of 3-(aminomethyl)aniline with acetic anhydride or acetyl chloride. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine to neutralize the generated acid.
Industrial Production Methods: In an industrial setting, the synthesis of N-[3-(aminomethyl)phenyl]acetamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Oxidation: N-[3-(aminomethyl)phenyl]acetamide can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced to yield N-[3-(aminomethyl)phenyl]ethanamine, especially under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of N-[3-(aminomethyl)phenyl]ethanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
N-(3-aminophenyl)acetamide: Lacks the aminomethyl group, which may affect its reactivity and binding properties.
N-(4-aminomethylphenyl)acetamide: The position of the aminomethyl group can influence the compound’s chemical behavior and biological activity.
N-(2-aminomethylphenyl)acetamide: Similar to the above, the position of substitution on the phenyl ring can lead to different reactivity patterns.
Uniqueness: N-[3-(aminomethyl)phenyl]acetamide is unique due to the specific positioning of the aminomethyl group, which can significantly influence its chemical reactivity and interaction with biological targets. This positional specificity can be crucial in the design of compounds with desired properties and activities.
Propiedades
IUPAC Name |
N-[3-(aminomethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFWORHZSACMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375429 | |
| Record name | 3-Acetamidobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96783-68-5 | |
| Record name | 3-Acetamidobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















